2-hydroxy-2,2-diphenyl-N'-(3-pyridinylmethylene)acetohydrazide
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Description
“2-hydroxy-2,2-diphenyl-N’-(3-pyridinylmethylene)acetohydrazide” is a chemical compound with the molecular formula C20H17N3O2 . It is available from several suppliers for scientific research needs .
Molecular Structure Analysis
The molecular weight of this compound is 331.375 . The SMILES representation is OC(C(=O)NN=Cc1cccnc1)(c1ccccc1)c1ccccc1 .Physical And Chemical Properties Analysis
The solubility of this compound in DMSO is unknown . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Chemical Synthesis and Reactions
Research has demonstrated the utility of compounds structurally related to 2-hydroxy-2,2-diphenyl-N'-(3-pyridinylmethylene)acetohydrazide in various synthetic applications. For example, the study of imide-to-benzoxazole rearrangement highlighted the synthesis of polyimides from ortho-substituted poly(4,4'-diphenylene pyromellitimide)s, revealing the impact of ortho substituents on polymer properties and their potential rearrangement to benzoxazole under specific conditions (Guzmán-Lucero & Likhatchev, 2002).
Structural Analysis and Complex Formation
The structural analysis of (E)-N′-[1-(2-Hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide and related compounds has provided insights into their complex formation capabilities. This includes the formation of supermolecular chains through intermolecular hydrogen bonds, showcasing the intricate molecular interactions that such compounds can engage in (Yan-Ru Tang, 2011).
Antiviral and Antihistamine Research
While directly related research on 2-hydroxy-2,2-diphenyl-N'-(3-pyridinylmethylene)acetohydrazide is limited, studies on related compounds, such as antihistamines and their repurposing for COVID-19 treatment, underscore the potential of similar chemical structures in medicinal chemistry (Reznikov et al., 2020).
Synthetic Reagent Development
The development and application of synthetic reagents like diphenyl phosphorazidate (DPPA) highlight the versatility of phenyl-substituted compounds in facilitating various chemical reactions, including peptide bond formation and carbamate synthesis, pointing to the broad utility of related compounds in synthetic organic chemistry (Shioiri, 2017).
Environmental and Biological Studies
Studies on polybrominated diphenyl ethers (PBDEs) and their hydroxylated metabolites have raised awareness about the environmental persistence and potential neurotoxicity of these compounds, emphasizing the importance of understanding the environmental fate and biological impacts of related chemical structures (Dingemans et al., 2011).
properties
IUPAC Name |
2-hydroxy-2,2-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(23-22-15-16-8-7-13-21-14-16)20(25,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15,25H,(H,23,24)/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVBBPAOJALWCA-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CN=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CN=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-diphenyl-acetic acid pyridin-3-ylmethylene-hydrazide |
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